molecular formula C12H4Cl2F6N4S B195288 Fipronil-sulfide CAS No. 120067-83-6

Fipronil-sulfide

Cat. No. B195288
M. Wt: 421.1 g/mol
InChI Key: FQXWEKADCSXYOC-UHFFFAOYSA-N
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Description

Fipronil sulfide is a degradation product of the broad-spectrum insecticide Fipronil . It is found to be toxic to a variety of non-target organisms .


Synthesis Analysis

Fipronil and its derivatives are synthesized through various methods. A key step involved in the synthesis of Fipronil is the oxidation of sulfur into sulfoxide . Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of Fipronil derivatives .


Molecular Structure Analysis

The molecular structure of Fipronil sulfide is C12H4Cl2F6N4S with a molecular weight of 421.15 .


Chemical Reactions Analysis

The metabolic reactions of Fipronil degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis .


Physical And Chemical Properties Analysis

Fipronil sulfide is a white, solid powder . It is degraded slightly by sunlight, stable at normal temperatures for one year, and is not stable in the presence of metal ions .

Scientific Research Applications

  • Adsorption and Desorption in Soils Fipronil-sulfide shows varying adsorption and desorption behavior in different types of soils and substances like goethite. The study by Masutti and Mermut (2007) found that adsorption coefficients for fipronil-sulfide ranged differently in Ustox and Aquept soils. The adsorption was higher on goethite than on soils due to its high adsorptive surface. This indicates a potential environmental impact of fipronil-sulfide in different soil types (Masutti & Mermut, 2007).

  • Environmental Persistence and Degradation Fipronil-sulfide, as a degradation product of fipronil, has been studied for its environmental persistence and degradation patterns. Lin, Haver, Oki, and Gan (2008) and (2009) investigated the transformation and sorption of fipronil in urban stream sediments and found that fipronil-sulfide, along with other fipronil degradates, showed enhanced persistence in sediments under various conditions. These findings are crucial for understanding the environmental fate of fipronil and its metabolites in aquatic systems (Lin, Haver, Oki, & Gan, 2008); (Lin, Haver, Oki, & Gan, 2009).

  • Impact on Microorganisms The impact of fipronil and its metabolites like fipronil-sulfide on non-target microorganisms has been a subject of research. Bhatti, Satyanarayana, Patel, and Satish (2019) explored the impact on non-pathogenic Escherichia coli, finding significant reactive oxygen species production and viability loss. This study highlights the potential ecological risks associated with the use of fipronil and its metabolites (Bhatti, Satyanarayana, Patel, & Satish, 2019).

  • Analytical Methods for Detection Developing sensitive methods for the detection of fipronil and its metabolites, including fipronil-sulfide, is crucial for monitoring environmental contamination. Vasylieva, Ahn, Barnych, Gee, and Hammock (2015) developed an immunoassay for detecting fipronil and its metabolites, demonstrating the assay's efficacy in spiked water and human serum and urine matrices. This research is significant for environmental monitoring and exposure studies (Vasylieva, Ahn, Barnych, Gee, & Hammock, 2015).

  • Synthesis from Parent Insecticide The synthesis of fipronil-sulfide from its parent compound, fipronil, has been studied to understand its chemical properties better. Beeler, Schlenk, and Rimoldi (2001) developed a procedure for synthesizing fipronil-sulfide from fipronil, providing a method for generating this key metabolite for further studies (Beeler, Schlenk, & Rimoldi, 2001).

Safety And Hazards

Fipronil sulfide can cause damage to organs (Liver, Central nervous system) through prolonged or repeated exposure . It is fatal if inhaled and toxic if swallowed or in contact with skin . It may form combustible dust concentrations in the air .

properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F6N4S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXWEKADCSXYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)SC(F)(F)F)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869644
Record name Fipronil sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fipronil-sulfide

CAS RN

120067-83-6
Record name Fipronil sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120067-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fipronil sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

European Patent publication No. 295117 describes the preparation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulphinyl pyrazole starting from 2,6-Dichloro-4-trifluoromethylaniline to give an intermediate 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole which is oxidized with meta-chloroperbenzoic acid in chloroform to give desired product.

Synthesis routes and methods II

Procedure details

A mixture of 1-(2,6-dichloro-4-trifluoromethylphenylhydrazono) 1,2-dicyano-2-trifluoromethylthio ethane (144 mg; 0.34 mmol), prepared according to Example 3, copper (II) chloride (97 mg; 0.71 mmol), and 4 ml of chlorobezene was stirred for 4 hours at 100° C. The solvent was then evaporated under vacuum. The residue was dissolved in CH2CL2 and the solution was washed by an aqueous solution of 1% ammonia in water. The product was dried over sodium sulphate, and solvent was evaporated under reduced pressure. Purification by flash chromatography on silica gel and crystallization from dichloromethane/hexane gave a white solid (105 mg; 73% yield). The product was then recrystallized in a hexane/toluene mixture to provide a light brown powder (93 mg; 65% yield), melting point 163° C. A second recrystallization provided a white powder of the title product with a melting point 165° C.
Name
1-(2,6-dichloro-4-trifluoromethylphenylhydrazono) 1,2-dicyano-2-trifluoromethylthio ethane
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
97 mg
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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